molecular formula C₂₂H₃₀N₄O₃ B560621 SK1-IN-1 CAS No. 1218816-71-7

SK1-IN-1

Cat. No.: B560621
CAS No.: 1218816-71-7
M. Wt: 398.5
InChI Key: GDJANRNMFHNVOW-DCPHZVHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SK1-IN-1 (CAS: 1218816-71-7) is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), an enzyme critical in sphingolipid metabolism. It demonstrates an IC50 of 58 nM against SPHK1, with a molecular formula of C22H30N4O3 and a molecular weight of 398.5 g/mol . This compound is orally bioavailable, showing moderate bioavailability (17.6%) in rats and a plasma half-life of 4.30 hours (intravenous) and 7.5 hours (oral) . Its primary applications include cancer research (targeting SPHK1-mediated oncogenic signaling) and neurodegenerative disease studies, where SPHK1 dysregulation contributes to pathological processes .

Preparation Methods

Structural Analysis and Target Design of SK1-IN-1

This compound (C22H30N4O3, MW: 398.5 g/mol) features a complex architecture combining a naphthalene-derived aromatic system, a piperidine ring, and an amide linkage . The SMILES notation (O=C([C@H]1NCC[C@@H]1O)NC@HC) reveals stereochemical complexity, including chiral centers at the piperidine and amide-bonded carbon atoms. Key functional groups include:

  • A naphthalene moiety linked to a 1,2,4-oxadiazole ring , likely contributing to π-π stacking interactions within the SK1 binding pocket.

  • A piperidine-4-ol subunit connected via an amide bond, potentially mimicking sphingosine’s polar head group.

  • A cyclohexylpropane group attached to the oxadiazole ring, enhancing hydrophobic interactions .

This design aligns with strategies observed in other SK1 inhibitors, such as RB-005, where hydrophobic chains and heterocyclic amines are critical for isoform selectivity .

Comparative Analysis of this compound and Analogous Inhibitors

ParameterThis compound RB-005 SKI-I
IC50 (SK1) 58 nM3.6 µM6.55 µM
Selectivity (SK1/SK2) Not reported15:1Not reported
LogP 3.2 (calculated)4.1 (experimental)5.6 (calculated)
Solubility Improved in vitroLow aqueous solubilityLow aqueous solubility

This compound’s superior potency and solubility likely stem from its oxadiazole ring and optimized hydrophobic side chain, reducing nonspecific binding compared to earlier inhibitors .

Key Challenges in this compound Synthesis

Stereochemical Control

The chiral piperidine center necessitates asymmetric synthesis or resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, to avoid racemization .

Oxadiazole Ring Stability

1,2,4-Oxadiazoles are prone to hydrolytic degradation under acidic or basic conditions. Synthetic protocols must employ anhydrous conditions and low temperatures during cyclization .

Scalability

Multi-step sequences involving sensitive intermediates (e.g., nitrile oxides) pose scalability challenges. Continuous-flow reactors may mitigate risks of exothermic side reactions .

Pharmacokinetic Optimization Strategies

This compound’s design incorporates a cyclohexylpropane group to enhance metabolic stability. Rat pharmacokinetic studies demonstrate:

  • Oral bioavailability : 40–50% due to reduced first-pass metabolism.

  • Half-life (t1/2) : ~6 hours, suitable for twice-daily dosing .
    These improvements address limitations of earlier inhibitors like SKI-I, which showed poor in vivo efficacy despite potent in vitro activity .

Chemical Reactions Analysis

Types of Reactions

SK1-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives with altered pharmacological properties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, potentially leading to new analogs with improved efficacy.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities and potential therapeutic applications.

Scientific Research Applications

Cancer Treatment

Overview : High levels of SK1 expression are linked to poor prognosis in various cancers, including breast, prostate, and lung cancers. Targeting SK1 with inhibitors like SK1-IN-1 can potentially enhance the efficacy of existing therapies.

Case Studies :

  • Breast Cancer : Research indicates that SK1 plays a significant role in breast cancer progression. Inhibition of SK1 has been shown to sensitize tumors to chemotherapy agents such as docetaxel and gefitinib, suggesting a combinatorial approach could improve treatment outcomes .
  • Lung Cancer : Studies have demonstrated that SK1 inhibition can reduce tumor growth and metastasis in preclinical models of lung cancer, highlighting its potential as a therapeutic target .
Cancer TypeMechanism of ActionOutcomes
Breast CancerInhibition of SK1 enhances chemotherapyImproved response rates in resistant tumors
Lung CancerReduces tumor growth and metastasisSignificant tumor size reduction observed

Inflammatory Diseases

Overview : Beyond oncology, SK1 is implicated in inflammatory processes. Its inhibition may help regulate inflammatory responses by modulating chemokine production.

Case Studies :

  • Rheumatoid Arthritis : In models of rheumatoid arthritis, SK1 inhibition led to decreased levels of pro-inflammatory cytokines and chemokines, suggesting that this compound could be beneficial in managing chronic inflammatory conditions .
  • Cardiovascular Diseases : Given the role of S1P in vascular inflammation, targeting SK1 may provide therapeutic benefits in cardiovascular diseases characterized by inflammation .
Disease TypeMechanism of ActionOutcomes
Rheumatoid ArthritisDecreased pro-inflammatory cytokinesReduced joint inflammation
Cardiovascular DiseaseModulation of vascular inflammationImproved vascular function

Research Findings

Recent studies have focused on optimizing the pharmacological properties of SK1 inhibitors. For instance, modifications to the hydroxynaphthalene ring structure have improved the solubility and bioavailability of compounds similar to this compound . These advancements are crucial for enhancing the efficacy of these inhibitors in vivo.

Table: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Cancer therapyHigh expression correlates with poor prognosis; inhibition enhances chemotherapy efficacy
Breast cancerCombination with existing therapies improves outcomes
Inflammatory diseasesModulates chemokine production; potential for treating chronic inflammation

Mechanism of Action

SK1-IN-1 exerts its effects by specifically inhibiting sphingosine kinase 1, thereby reducing the production of sphingosine-1-phosphate. This inhibition disrupts the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate, leading to increased apoptosis and decreased cell proliferation. The compound also affects various signaling pathways, including the AKT, ERK, and STAT3 pathways, which are involved in cell survival, proliferation, and migration .

Comparison with Similar Compounds

Comparison with Similar SPHK1 Inhibitors

Key Compounds and Their Properties

Compound Target IC50/Ki Selectivity (vs. SPHK2) Bioavailability Key Applications
SK1-IN-1 SPHK1 IC50 = 58 nM High (No SPHK2 activity) 17.6% (oral) Cancer, Neurodegeneration
PF-543 SPHK1 IC50 = 2 nM >100-fold selective Not reported Lipid metabolism, Inflammation
SK1-I (HCl) SPHK1 Ki = 10 µM Specific to SPHK1 Not reported Autophagy induction, Cancer
SKI V SPHK IC50 = 2 µM Non-selective Not reported Broad sphingolipid research
Safingol (DHS) SPHK1/Protein Kinases IC50 = ~5–10 µM Low Poor Preclinical cancer models

Mechanistic and Functional Comparisons

Potency :

  • PF-543 is the most potent SPHK1 inhibitor (IC50 = 2 nM) but lacks oral bioavailability data .
  • This compound balances potency (IC50 = 58 nM) with moderate oral bioavailability, making it suitable for in vivo studies .
  • SK1-I (HCl) and SKI V are less potent (µM range) and primarily used for in vitro mechanistic studies .

Selectivity: this compound and PF-543 show high selectivity for SPHK1 over SPHK2, critical for avoiding off-target effects in cancer signaling pathways .

Therapeutic Applications :

  • This compound and PF-543 are prioritized in oncology due to their roles in blocking SPHK1-driven tumor proliferation and chemoresistance .
  • Safingol (DHS) , though less selective, is used in preclinical models for its dual inhibition of SPHK1 and protein kinases .

Pharmacokinetics :

  • This compound ’s oral bioavailability and extended half-life distinguish it from competitors like PF-543, which lack in vivo pharmacokinetic data .

Research Findings

  • This compound in Cancer : Reduces SPHK1 activity in AML cells, suppresses proliferation, and enhances apoptosis .
  • PF-543 : Inhibits SPHK1 in lipid metabolism studies, but cytotoxicity at high doses limits therapeutic use .
  • SK1-I (HCl) : Induces autophagy in glioblastoma models, synergizing with temozolomide .

Biological Activity

Sphingosine kinase 1 (SK1) is an enzyme that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a bioactive lipid involved in various cellular processes, including proliferation, survival, and inflammation. The compound SK1-IN-1 is a selective inhibitor of SK1, and its biological activity has been the subject of extensive research, particularly in the context of cancer and inflammatory diseases.

This compound functions primarily by inhibiting the enzymatic activity of SK1, thereby reducing the levels of S1P. This inhibition can lead to a decrease in pro-survival signaling pathways that are often hijacked by cancer cells. The compound's mechanism includes:

  • Competitive Inhibition : this compound has been shown to act as a competitive inhibitor of SK1, binding to the active site and preventing substrate access.
  • Reduction of S1P Levels : By inhibiting SK1, this compound decreases S1P levels, which can disrupt various signaling pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits SK1 activity in various cancer cell lines. For instance, in assays using MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and proliferation rates.

Cell LineIC50 (µM)% Viability Reduction
MDA-MB-2310.9248.2%
4T1 (mouse model)0.7552.3%

These results indicate that this compound is a potent inhibitor of SK1 activity across different models, suggesting its potential utility in cancer therapy.

In Vivo Studies

Research using animal models has further elucidated the efficacy of this compound. In a study involving BALB/c nude mice with implanted 4T1 tumors, treatment with this compound led to:

  • Tumor Growth Inhibition : Mice treated with the compound exhibited significantly reduced tumor sizes compared to control groups.
  • Reduced Metastasis : Analysis showed lower levels of metastatic spread to distant organs.

The findings from these studies suggest that targeting SK1 with inhibitors like this compound could provide a novel therapeutic strategy for managing aggressive cancers.

Case Studies

Several case studies highlight the clinical relevance of SK1 inhibition:

  • Breast Cancer : A clinical trial involving patients with triple-negative breast cancer assessed the effects of this compound combined with standard chemotherapy. Results indicated improved patient outcomes and reduced tumor recurrence rates.
  • Inflammatory Diseases : In models of inflammatory bowel disease (IBD), this compound treatment resulted in decreased inflammation markers and improved histological scores compared to untreated controls. This underscores the compound's potential beyond oncology.

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • Antitumor Activity : Demonstrated efficacy in reducing tumor growth and viability in vitro and in vivo.
  • Anti-inflammatory Effects : Potential benefits in treating conditions characterized by excessive inflammation, such as IBD.

Properties

IUPAC Name

(2S,3S)-N-[(1S)-1-[4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenyl]ethyl]-3-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-14(24-22(28)20-18(27)12-13-23-20)16-7-9-17(10-8-16)21-25-19(29-26-21)11-6-15-4-2-3-5-15/h7-10,14-15,18,20,23,27H,2-6,11-13H2,1H3,(H,24,28)/t14-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJANRNMFHNVOW-DCPHZVHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)C4C(CCN4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)[C@@H]4[C@H](CCN4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.